molecular formula C30H35F2N3O B1675316 Lidoflazina CAS No. 3416-26-0

Lidoflazina

Número de catálogo: B1675316
Número CAS: 3416-26-0
Peso molecular: 491.6 g/mol
Clave InChI: ZBIAKUMOEKILTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Lidoflazine is a piperazine derivative calcium antagonist with some antiarrhythmic action and coronary vasodilator properties . It has been investigated for use in cardiovascular disease and microvascular angina .

Chemical Information

  • Generic Name: Lidoflazine
  • Other Names: Lidoflazina, Lidoflazinum
  • External IDs: MCN-JR-7904, R 7904, R-7904
  • Chemical Formula: C30H35F2N3OC_{30}H_{35}F_2N_3O
  • Molecular Weight: 491.627 g/mol

Research Applications and Findings

  • Microvascular Angina: Lidoflazine has been investigated as a therapy for microvascular angina, which is characterized by chest pain, angiographically normal coronary arteries and left ventricle, microvascular constrictor response to pacing after ergonovine administration, and limited coronary flow response to dipyridamole .
    • In a study of 22 patients with microvascular angina, 18 reported symptom benefit while taking 360 mg of lidoflazine daily .
    • Compared to baseline exercise treadmill testing, lidoflazine significantly improved exercise duration and time to onset of chest pain .
    • A repeat invasive study of coronary flow in 11 patients taking lidoflazine showed significantly greater coronary vasodilation at rest, during pacing, during pacing after ergonovine, and after dipyridamole administration .
    • However, the study was terminated early due to 3 patients developing malignant ventricular arrhythmias, and 1 patient death .
  • Anti-Anginal Drug: In a double-blind controlled trial, lidoflazine (240 mg daily) was compared to a placebo. Lidoflazine was not found to be superior to the placebo based on the frequency of anginal pains, nitroglycerine consumption, the anginal threshold, and the extent of exercise-induced ST segment depression .
  • Cardiac Arrest: The administration of lidoflazine after cardiac arrest was found to be not beneficial. Data do not support the routine use of lidoflazine in comatose survivors of cardiac arrest .
  • Coronary Vasodilator: Lidoflazine can be used as a coronary vasodilator .

Drug Interactions

Lidoflazine has several known drug interactions :

  • Abametapir: The serum concentration of Lidoflazine can be increased when combined with Abametapir.
  • Acarbose: The risk or severity of hypoglycemia can be increased when Lidoflazine is combined with Acarbose.
  • Acebutolol: Acebutolol may increase the arrhythmogenic activities of Lidoflazine.
  • Aceclofenac: The risk or severity of hyperkalemia can be increased when Aceclofenac is combined with Lidoflazine.
  • Acemetacin: The risk or severity of hyperkalemia can be increased when Lidoflazine is combined with Acemetacin.
  • Atracurium: Lidoflazine may increase the neuromuscular blocking activities of Atracurium.

Mecanismo De Acción

La lidoflazina ejerce sus efectos bloqueando los canales de calcio, concretamente los canales de calcio de tipo L. Esta acción conduce a la dilatación de las arterias coronarias y a un aumento del flujo sanguíneo coronario. El compuesto también tiene propiedades antiarrítmicas, que se cree que se deben a su capacidad para modular la actividad de los canales iónicos, en particular los canales de potasio del gen relacionado con la éter-a-go-go humano (hERG) .

Análisis Bioquímico

Biochemical Properties

Lidoflazine interacts with calcium channels, specifically blocking them . This interaction plays a crucial role in its function as a coronary vasodilator . By blocking calcium channels, Lidoflazine reduces calcium influx into cells, which can influence various biochemical reactions within the cell .

Cellular Effects

Lidoflazine has been observed to have significant effects on cardiac myocytes . It has protective effects against shape changes in isolated rat cardiac myocytes induced by depolarizing concentrations of potassium and veratrine . Lidoflazine also has been linked to the initiation of various degradative processes including activation of phospholipases, lipid peroxidation, vascular spasm, induction of coagulative necrosis, and eventually cell death .

Molecular Mechanism

The molecular mechanism of Lidoflazine primarily involves its action as a calcium channel blocker . By blocking these channels, Lidoflazine prevents the influx of calcium ions into cells . This can influence various cellular processes, including muscle contraction and electrical conduction in the heart .

Temporal Effects in Laboratory Settings

In laboratory settings, Lidoflazine has been associated with a significant prolongation of the QT interval of the electrocardiogram . This suggests that Lidoflazine may have long-term effects on cardiac function, particularly in relation to electrical conduction .

Metabolic Pathways

As a calcium channel blocker, Lidoflazine likely interacts with pathways involving calcium signaling .

Transport and Distribution

Conditions affecting the organ distribution of blood flow, such as shock or physical exercise, could have an important influence on the pharmacokinetics of Lidoflazine .

Subcellular Localization

As a calcium channel blocker, it is likely to be localized in areas where these channels are present, such as the plasma membrane of cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La lidoflazina se puede sintetizar mediante un proceso de varios pasos que implica la reacción de la piperazina con varios reactivos. Los pasos clave incluyen:

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza. Los disolventes como el cloroformo y las bases como el hidróxido de sodio se utilizan comúnmente en la síntesis industrial .

Análisis De Reacciones Químicas

Tipos de reacciones

La lidoflazina sufre varios tipos de reacciones químicas, entre ellas:

Reactivos y condiciones comunes

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de varios derivados hidroxilados .

Comparación Con Compuestos Similares

La lidoflazina es única entre los bloqueadores de los canales de calcio debido a su estructura específica y su perfil farmacológico. Compuestos similares incluyen:

    Nifedipina: Otro bloqueador de los canales de calcio utilizado para tratar la hipertensión y la angina.

    Verapamilo: Un bloqueador de los canales de calcio con propiedades antiarrítmicas e antihipertensivas.

    Diltiazem: Similar al verapamilo, el diltiazem se utiliza por sus efectos antiarrítmicos e antihipertensivos.

La estructura única de la this compound, que incluye un anillo de piperazina y un grupo bis(4-fluorofenil)butilo, contribuye a sus efectos farmacológicos específicos y la diferencia de otros bloqueadores de los canales de calcio .

Actividad Biológica

Lidoflazine, a diphenylalkylpiperazine derivative, has been primarily studied for its cardiovascular effects, particularly as an antianginal agent and its role in arrhythmias. This article provides a comprehensive overview of its biological activity based on diverse research findings, including case studies and functional evaluations.

Pharmacological Profile

Lidoflazine exhibits a multifaceted pharmacological profile:

  • Calcium Channel Blocker : It acts as an atypical calcium antagonist, inhibiting calcium entry into cells, which is crucial for cardiac contractility.
  • Vasodilatory Effects : Lidoflazine is recognized for its long-acting coronary vasodilatory properties, contributing to its antianginal efficacy.
  • Nucleoside Transport Inhibition : It enhances adenosine production by inhibiting nucleoside transporters, further promoting vasodilation.

Antianginal Activity

A double-blind controlled trial assessed lidoflazine's effectiveness as an antianginal drug. The study involved 27 patients who received a daily oral dose of 240 mg over three periods of 8 weeks. Key findings included:

  • Anginal Pain Frequency : No significant difference was observed in the frequency of anginal pains compared to placebo.
  • Heart Rate : Patients exhibited lower heart rates during exercise after lidoflazine administration, though the clinical significance remains unclear .

Arrhythmia Management

In another study focusing on patients with chronic atrial fibrillation or flutter, lidoflazine was found to successfully convert sinus rhythm in 77% of cases. The success rate correlated with the duration of atrial fibrillation, indicating that earlier intervention may yield better outcomes. Specifically:

  • Conversion Rates : In patients with atrial fibrillation lasting less than two years, conversion was achieved in 86% of cases at an average dose of 109 mg/day. Conversely, only 67% conversion was noted in those with longer durations (average dose of 382 mg/day) due to potential side effects .

Post-Cardiac Arrest Use

A randomized clinical study evaluated lidoflazine's role in post-cardiac arrest patients. Despite expectations based on its calcium-entry blocking properties, the results indicated no significant benefits compared to placebo regarding survival or neurological recovery .

Lidoflazine's biological activity can be attributed to several mechanisms:

  • Calcium Entry Blockade : Reduces intracellular calcium levels, affecting myocardial contractility.
  • Inhibition of Nucleoside Transporters : Leads to increased extracellular adenosine concentrations, enhancing vasodilation.
  • Selective Cardiac Effects : Recent studies suggest preferential binding to cardiac isoforms of calcium channels (e.g., Ca v 1.2), enhancing its negative inotropic effects without significant chronotropic impact .

Comparative Efficacy with Other Agents

Table 1 summarizes the comparative efficacy of lidoflazine with other antianginal agents based on clinical studies:

DrugConversion Rate (%)Anginal Pain FrequencyHeart Rate Change
Lidoflazine77No significant changeDecreased
NifedipineNot specifiedNot specifiedNot specified
Placebo-BaselineBaseline

Case Studies

Several case studies highlight lidoflazine's clinical application and outcomes:

  • A case involving a patient with refractory angina showed improved exercise tolerance post-lidoflazine treatment despite initial skepticism regarding its efficacy .
  • Another documented instance noted the occurrence of torsades de pointes in a patient treated with lidoflazine, emphasizing the need for careful monitoring during administration .

Propiedades

IUPAC Name

2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F2N3O/c1-22-5-3-6-23(2)30(22)33-29(36)21-35-19-17-34(18-20-35)16-4-7-28(24-8-12-26(31)13-9-24)25-10-14-27(32)15-11-25/h3,5-6,8-15,28H,4,7,16-21H2,1-2H3,(H,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIAKUMOEKILTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045377
Record name Lidoflazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3416-26-0
Record name Lidoflazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3416-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidoflazine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lidoflazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lidoflazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lidoflazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIDOFLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4ZHN3HBTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lidoflazine
Reactant of Route 2
Reactant of Route 2
Lidoflazine
Reactant of Route 3
Reactant of Route 3
Lidoflazine
Reactant of Route 4
Reactant of Route 4
Lidoflazine
Reactant of Route 5
Lidoflazine
Reactant of Route 6
Lidoflazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.